11-(3-ethoxy-4-hydroxy-5-nitrophenyl)-3-(4-ethoxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
“11-(3-ethoxy-4-hydroxy-5-nitrophenyl)-3-(4-ethoxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “11-(3-ethoxy-4-hydroxy-5-nitrophenyl)-3-(4-ethoxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” typically involves multi-step organic reactions. The starting materials are often substituted benzene derivatives, which undergo a series of reactions including nitration, reduction, and cyclization to form the final product. Common reagents used in these reactions include nitric acid, sulfuric acid, and various reducing agents.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized synthetic routes to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium ethoxide or methoxide in an alcoholic solvent.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology
In biological research, the compound may be investigated for its interactions with enzymes and receptors, potentially leading to the development of new drugs.
Medicine
Industry
In the industrial sector, the compound may be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of “11-(3-ethoxy-4-hydroxy-5-nitrophenyl)-3-(4-ethoxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
Diazepines: Compounds with similar diazepine rings, such as diazepam, which is used as an anxiolytic.
Benzodiazepines: A class of psychoactive drugs known for their sedative and anxiolytic effects.
Uniqueness
The unique combination of functional groups in “11-(3-ethoxy-4-hydroxy-5-nitrophenyl)-3-(4-ethoxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” may confer distinct biological activities and chemical reactivity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C30H31N3O7 |
---|---|
Molecular Weight |
545.6 g/mol |
IUPAC Name |
6-(3-ethoxy-4-hydroxy-5-nitrophenyl)-9-(4-ethoxy-3-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C30H31N3O7/c1-4-39-25-11-10-17(15-26(25)38-3)18-12-22-28(24(34)14-18)29(32-21-9-7-6-8-20(21)31-22)19-13-23(33(36)37)30(35)27(16-19)40-5-2/h6-11,13,15-16,18,29,31-32,35H,4-5,12,14H2,1-3H3 |
InChI Key |
GLNIPDWENLHMFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=C(C(=C5)OCC)O)[N+](=O)[O-])C(=O)C2)OC |
Origin of Product |
United States |
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